molecular formula C7H7Cl2N3O B8571617 2-(2,4-Dichlorophenyl)hydrazine-1-carboxamide CAS No. 14657-26-2

2-(2,4-Dichlorophenyl)hydrazine-1-carboxamide

Cat. No. B8571617
Key on ui cas rn: 14657-26-2
M. Wt: 220.05 g/mol
InChI Key: IRISTWBBYSMEAB-UHFFFAOYSA-N
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Patent
US04931083

Procedure details

A 20 g portion of 2,4-dichlorophenylhydrazine hydrochloride was added to 200 ml of water and the solution was heated to 80°. Then 6.8 g of potassium cyanate was dissolved in 75 ml of water, and that solution was added dropwise to the first solution. The mixture was stirred for 4 hours at 80°, and it was then cooled. The product was collected by filtration, dried, and recrystallized from ethanol to obtain 11.8 g of the desired intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
6.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].[O-:12][C:13]#[N:14].[K+]>O>[Cl:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH:11][C:13]([NH2:14])=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C=CC(=C1)Cl)NN
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
potassium cyanate
Quantity
6.8 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 80°
ADDITION
Type
ADDITION
Details
that solution was added dropwise to the first solution
TEMPERATURE
Type
TEMPERATURE
Details
it was then cooled
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)NNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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